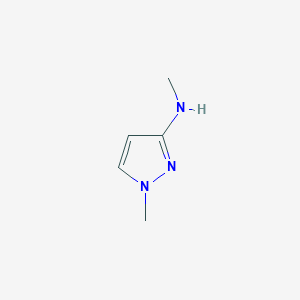

N,1-dimethyl-1H-pyrazol-3-amine

Description

Significance of Pyrazole (B372694) Derivatives in Diverse Scientific Disciplines

Pyrazole derivatives are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry and materials science due to its wide array of biological activities and versatile chemical properties. mdpi.comnih.govdntb.gov.ua

In the realm of medicinal chemistry , pyrazole-containing molecules have been developed as anti-inflammatory, anticancer, antiviral, antibacterial, antifungal, and anticonvulsant agents. mdpi.com Their ability to act as effective ligands for various enzymes and receptors has led to the development of successful drugs. nih.govresearchgate.net A notable recent example is Pirtobrutinib, a 5-aminopyrazole derivative approved for treating mantle cell lymphoma, which highlights the therapeutic potential of this class of compounds. mdpi.comnih.gov

In agrochemicals , pyrazole derivatives are utilized for their insecticidal and herbicidal properties. mdpi.com For instance, Fipronil is a widely used insecticide that features a substituted 5-aminopyrazole core. mdpi.comresearchgate.net

Furthermore, in materials science , the unique electronic and structural properties of pyrazoles make them valuable in the development of dyes and other functional materials. mdpi.com

Overview of N,1-dimethyl-1H-pyrazol-3-amine as a Core Research Scaffold

While specific research on this compound is limited, its structure represents a key aminopyrazole scaffold. Understanding its features requires looking at the historical context of aminopyrazole research and its general architectural characteristics.

The study of pyrazoles dates back over a century, and aminopyrazoles, in particular, have been a subject of intense investigation due to their significant biological and medicinal properties. nih.gov The functionalization of the pyrazole nucleus with amino groups at different positions (3, 4, or 5) has yielded a rich library of pharmacologically active compounds. mdpi.comresearchgate.net

Historically, research has focused on synthesizing these compounds and exploring their structure-activity relationships. researchgate.net The development of aminopyrazole-based compounds has been a continuous effort, with early discoveries paving the way for modern drug development programs. For example, the aminopyrazole class of compounds has shown promise in treating visceral and cutaneous leishmaniasis. dndi.org This long history of research underscores the enduring importance of the aminopyrazole scaffold in the quest for new therapeutic agents. nih.gov

The name this compound indicates a pyrazole ring with a methyl group on the nitrogen at position 1 and another methyl group on the amino substituent at position 3. This specific arrangement of functional groups defines its chemical character and potential for interaction with biological targets.

The core architecture consists of:

A Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. This ring system is known for its stability and versatile reactivity. The presence of both an acidic (pyrrole-like) and a basic (pyridine-like) nitrogen atom contributes to its unique properties.

N1-Methyl Group: A methyl group attached to one of the nitrogen atoms of the pyrazole ring. This substitution prevents tautomerism that is often observed in N-unsubstituted pyrazoles. mdpi.com

N-Methylamino Group at C3: A methylamino group at the 3-position of the pyrazole ring. The amino group is a key functional group that can participate in hydrogen bonding and act as a nucleophile, which is crucial for its biological activity and use as a synthetic intermediate.

The specific substitution pattern of this compound influences its electronic properties, solubility, and steric profile, which in turn dictate its reactivity and how it fits into the binding sites of biological macromolecules.

Below are tables detailing the properties of this compound and a closely related, more extensively studied isomer, 1,3-dimethyl-1H-pyrazol-5-amine, for comparative purposes.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 81574-06-3 bldpharm.combldpharm.com |

| Molecular Formula | C5H9N3 |

| SMILES | CN1N=C(NC)C=C1 bldpharm.com |

| Molecular Weight | Data not readily available |

| Appearance | Data not readily available |

| Melting Point | Data not readily available |

| Boiling Point | Data not readily available |

Note: Comprehensive physicochemical data for this compound is not widely available in public databases.

Table 2: Properties of 1,3-dimethyl-1H-pyrazol-5-amine

| Property | Value |

|---|---|

| CAS Number | 3524-32-1 echemi.com |

| Molecular Formula | C5H9N3 echemi.com |

| Molecular Weight | 111.15 g/mol echemi.com |

| Appearance | White to light yellow crystal powder echemi.com |

| Melting Point | 78-79 °C echemi.com |

| Boiling Point | 121-123 °C @ 9 Torr echemi.com |

| Density | 1.2±0.1 g/cm3 echemi.com |

| Refractive Index | 1.582 echemi.com |

Structure

3D Structure

Properties

IUPAC Name |

N,1-dimethylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-6-5-3-4-8(2)7-5/h3-4H,1-2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWXEOSBFOWCJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601303887 | |

| Record name | N,1-Dimethyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81574-06-3 | |

| Record name | N,1-Dimethyl-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81574-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,1-Dimethyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N,1 Dimethyl 1h Pyrazol 3 Amine

Established Synthetic Routes for N,1-dimethyl-1H-pyrazol-3-amine and its Precursors

The synthesis of this compound and its foundational precursors relies on a variety of established organic chemistry principles, from direct functionalization to the de novo construction of the heterocyclic ring.

Direct N-Methylation Strategies for Aminopyrazoles, including Regioselectivity Considerations

The direct methylation of pyrazole (B372694) derivatives is a common functionalization strategy, though it is often complicated by issues of regioselectivity. pharmaguideline.com The pyrazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (N1) and a pyridine-type nitrogen (N2). In asymmetrically substituted pyrazoles, such as 3-aminopyrazole (B16455), methylation can lead to a mixture of N1 and N2 alkylated products. researchgate.net The regiochemical outcome is influenced by factors such as the steric and electronic nature of the substituents on the pyrazole ring, the choice of alkylating agent, and the reaction conditions. researchgate.netnih.gov

For instance, the N-alkylation of pyrazoles that are not substituted at the N1 position typically yields a mix of regioisomers, necessitating careful optimization of reaction conditions to favor the desired product. researchgate.net Studies have shown that the use of specific bases and solvents can direct the methylation to a particular nitrogen atom. Research on the stepwise synthesis of related N-methylpyrazoles demonstrated that using methyl iodide in the presence of potassium carbonate could selectively yield one regioisomer, highlighting the critical role of the reaction environment in controlling the outcome. nih.gov The challenge lies in achieving selective methylation, as illustrated by discussions on the difficulty of selectively methylating the nitrogen atom adjacent to a nitro group in a nitropyrazole system. reddit.com

Once the 1-methyl-1H-pyrazol-3-amine precursor is obtained, the second methylation occurs on the exocyclic amino group. Methods for the N,N-dimethylation of amines using catalysts like ruthenium nanoparticles with formaldehyde (B43269) as the carbon source represent an efficient strategy for this transformation. nih.gov

Carbamate-Mediated Amination Approaches for Pyrazole Synthesis

Carbamate (B1207046) groups serve as versatile tools in pyrazole synthesis, often employed as protecting groups or as part of a more complex synthetic strategy. In one approach, the amine functionality of a pyrazole, such as 5-methyl-1H-pyrazol-3-amine, can be protected with a tert-butoxycarbonyl (Boc) group by reacting it with di-tert-butyl-dicarbonate. mdpi.com This carbamate protection allows for subsequent reactions to be carried out on other parts of the molecule without affecting the amino group. The Boc group can then be removed under acidic conditions to restore the amine. This strategy is crucial for multi-step syntheses where selective functionalization is required. The synthesis of various pyrazole-3-amine analogues, including those with carbamate linkages, underscores the utility of this functional group in building molecular diversity. researchgate.net

Regioselective Synthesis via Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone reaction for introducing functional groups onto the pyrazole scaffold. The pyrazole ring's electronic nature dictates that the C3 and C5 positions are susceptible to nucleophilic attack, especially when a good leaving group is present. researchgate.netnih.gov This principle allows for the regioselective introduction of an amine group.

A clear example of this selectivity is the reaction of a pyrazolo[3,4-d]pyrimidine bearing two reactive chlorine atoms. When treated with methylamine, the substitution occurs regioselectively at the C4 position of the pyrimidine (B1678525) ring, leaving the chloromethyl group at C6 untouched. mdpi.com This high degree of selectivity demonstrates how the inherent reactivity of different positions on a heterocyclic system can be exploited for controlled synthesis. mdpi.com Similarly, the synthesis of 5-alkylaminopyrazoles can be achieved through cesium- and copper-mediated amination of 5-chloro-4-formylpyrazoles, where a primary alkyl amine displaces the chlorine atom. mdpi.com The conversion of pyrazole carboxylic acids into their corresponding acid chlorides provides a reactive intermediate that can readily undergo nucleophilic substitution with various N-nucleophiles to form amides. researchgate.net

Multi-step Organic Synthesis Involving Pyrazole Ring Formation and Functionalization

The construction of the pyrazole ring itself is most classically achieved through the cyclocondensation of a 1,3-difunctional compound with a hydrazine (B178648) derivative. nih.govmdpi.com This is a robust and widely used method for creating a broad spectrum of substituted pyrazoles. nih.govmdpi.comijpsjournal.comnih.govorientjchem.org For a precursor to this compound, such as 1-methyl-1H-pyrazol-3-amine, the reaction would typically involve the condensation of methylhydrazine with a β-ketonitrile. The nitrile group in the resulting pyrazole serves as a precursor to the amine, which can be revealed in a subsequent reduction step.

More advanced multi-step sequences provide access to complex, functionalized pyrazoles. One such versatile synthesis begins with protected alkynols. These are converted into alkynyl ketones, which then undergo cyclization with hydrazine to form the pyrazole nucleus. Following the ring formation, deprotection of the alcohol and its conversion to a chloride creates a handle for further nucleophilic substitution reactions, allowing for the introduction of various side chains. acs.org Other modern approaches include the annulation of donor-acceptor cyclopropanes with hydrazines and multicomponent reactions that generate the 1,3-dielectrophilic synthon in situ. acs.orgacs.org

Advanced Synthetic Optimization and Reaction Conditions

To improve efficiency, selectivity, and substrate scope, modern synthetic efforts have focused on the use of transition metal catalysis for pyrazole synthesis and functionalization.

Investigation of Catalytic Systems in Pyrazole Functionalization (e.g., Copper and Palladium Catalysis)

Copper and palladium catalysts have emerged as powerful tools in C-H functionalization, cross-coupling, and cyclization reactions leading to pyrazole derivatives. These catalytic systems offer novel pathways for bond formation under often mild conditions.

Copper Catalysis: Copper-based catalysts are particularly effective in promoting the formation of C-N and N-N bonds, which are crucial steps in many pyrazole syntheses. Research has demonstrated that copper can catalyze the aerobic oxidative C(sp²)-H amination of hydrazones to yield pyrazoles and the synthesis of pyrazoles from oxime acetates, amines, and aldehydes through a relay oxidation strategy. acs.orgrsc.org Furthermore, copper catalysis facilitates domino reactions, such as the C-N coupling/hydroamination of acetylenes and diamines, and three-component reactions of allenoates, amines, and nitriles to produce fully substituted pyrazoles. nih.govdp.tech

Table 1: Examples of Copper-Catalyzed Pyrazole Synthesis

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Cu(OAc)₂ / DABCO | Aerobic Oxidative C(sp²)-H Amination | Hydrazones | Highly efficient, good functional group tolerance, uses O₂ as oxidant. | acs.org |

| Inexpensive Copper Catalyst | Relay Oxidation | Oxime acetates, amines, aldehydes | Atom- and step-economical, uses O₂ as a green oxidant. | rsc.org |

| Cu(I) iodide | Domino C-N Coupling/Hydroamination | Acetylenes, diamines | Facile method with good yields. | nih.gov |

| Copper Triflate (Cu(OTf)₂) | Cross-Dehydrogenative Coupling | Alkenyl hydrazones | Simple method under aerobic conditions. | acs.org |

| Copper-mediated | Three-component reaction | 2,3-Allenoates, amines, nitriles | Affords fully substituted pyrazoles with high diversity. | dp.tech |

Palladium Catalysis: Palladium catalysts are renowned for their utility in cross-coupling and C-H functionalization reactions. The pyrazole ring itself can act as a directing group in palladium-catalyzed C-H activation, enabling functionalization at specific positions. nih.govnih.gov This has been applied to the arylation of sp³ C-H bonds and the C-H arylation of the pyrazole ring itself. nih.govthieme-connect.com Palladium has also been used for the homocoupling of pyrazole boronic esters to form bipyrazoles, a reaction that is difficult to achieve through other means. rsc.org The choice of ligand is critical in these reactions, influencing the efficiency and selectivity of the catalytic system. thieme-connect.comuab.cat

Table 2: Examples of Palladium-Catalyzed Pyrazole Functionalization

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Ag₂O | Pyrazole-Directed sp³ C-H Arylation | Alkylpyrazoles, aryl iodides | Pyrazole acts as a transformable directing group. | nih.gov |

| Palladium / CD₃-AntPhos ligand | C-H Arylation | Functionalized pyrazoles, bromo-naphthalenes | Creates chiral heterobiaryls with excellent enantioselectivity. | thieme-connect.com |

| Pd(dppf)Cl₂ / K₃PO₄ | Homocoupling | Pyrazole boronic esters | Facile route to symmetric bipyrazoles under air. | rsc.org |

| Pd Nanoparticles | C-C Coupling | Aryl halides, boronic acids | Nanoparticles show different chemoselectivity compared to molecular complexes. | uab.cat |

Role of Solvent Systems and Temperature Control in Reaction Efficiency

The efficiency of synthesizing and modifying this compound and related pyrazole structures is highly dependent on the careful selection of solvent systems and precise temperature control. These parameters directly influence reaction rates, yields, and the regioselectivity of the final products.

For instance, the synthesis of the related compound 1,4-dimethyl-1H-pyrazol-3-amine can be achieved through a cyclocondensation reaction that occurs in refluxing acetic acid, which maintains a temperature of 120°C for 6 to 8 hours . Following this, the introduction of the amine group is accomplished by treatment with aqueous ammonia (B1221849) at 80°C for 4 hours . Another general method for preparing N-substituted pyrazoles involves using dimethylformamide (DMF) as the solvent with reaction temperatures held between 80-85°C nih.govacs.org.

In the context of derivatization, temperature and solvent choice are equally critical. A nucleophilic substitution reaction to produce 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is conducted in tetrahydrofuran (B95107) (THF) mdpi.com. The process begins at a cooler temperature of 10–15 °C, followed by stirring for 5 hours at 20 °C, a protocol that results in a high yield of 71% mdpi.com. The strategic use of temperature can also drive reactions to completion; in one regiocontrolled synthesis, a reaction was heated for 16 hours to ensure the full conversion of an intermediate trichloromethyl group into the desired carboxymethyl ester acs.org.

| Reaction Type | Solvent | Temperature | Duration | Yield | Reference |

| Cyclocondensation | Acetic Acid | 120°C (Reflux) | 6-8 hours | - | |

| Ammonolysis | Aqueous Ammonia | 80°C | 4 hours | - | |

| N-Substitution | DMF | 80-85°C | 1.5-2 hours | 27-60% | nih.govacs.org |

| Nucleophilic Substitution | THF | 10-15°C, then 20°C | 5 hours | 71% | mdpi.com |

Exploration of Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives is increasingly being viewed through the lens of green chemistry, which aims to reduce or eliminate the use and generation of hazardous substances. mun.cayoutube.com The twelve principles of green chemistry provide a framework for creating more environmentally benign chemical processes. youtube.comacs.org

Key principles applicable to pyrazole synthesis include:

Waste Prevention : It is preferable to prevent waste formation than to treat it afterward acs.org. This can be measured by metrics like the E-factor (weight of waste / weight of product) or process mass intensity (total weight of inputs / weight of product) acs.org.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product acs.org.

Less Hazardous Chemical Syntheses : Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment youtube.comyoutube.com.

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible youtube.com.

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are effective in small amounts and can carry out a single reaction many times, minimizing waste youtube.com.

Reduce Derivatives : Unnecessary derivatization, such as the use of blocking groups or protection/deprotection steps, should be minimized or avoided if possible, as these steps require additional reagents and can generate waste youtube.comacs.org.

A practical application of these principles in pyrazole synthesis is the use of [Et3NH][HSO4], a reusable and cost-effective ionic liquid, as a catalyst for the one-pot, solvent-free synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) researchgate.net. This approach offers high yields and an eco-friendly reaction profile researchgate.net. Another green strategy is the use of highly specific enzymes, which can react with one part of a molecule while leaving the rest untouched, thereby avoiding the need for protecting groups that generate waste acs.org.

Derivatization Strategies for Structural Modification and Functionalization of this compound

Principles of Amino-pyrazole Derivatization for Enhanced Reactivity

The amino group on the pyrazole ring is a critical functional handle that significantly influences the molecule's reactivity and makes aminopyrazoles versatile precursors for more complex structures. mdpi.com 5-Aminopyrazoles, for example, are widely used as building blocks in the synthesis of fused heterocyclic systems, such as pyrazoloazines, through condensation with various bielectrophilic reagents nih.gov.

The inherent reactivity of different amino groups within the same molecule can be exploited for selective functionalization. For instance, in a compound containing both a secondary alkylamine and a primary aromatic amine, the secondary amine demonstrates significantly higher nucleophilicity acs.org. This allows for selective alkylation of the secondary amine by simply using one equivalent of a base acs.org. To functionalize the less reactive primary amino group, the more reactive secondary amine can first be protected, for example, by reacting it with Boc anhydride (B1165640) (Boc₂O) acs.org. After the desired reaction on the primary amine is complete, the protecting group can be removed. This strategic use of protecting groups is a fundamental principle in directing the reactivity of poly-functionalized aminopyrazoles acs.org.

Specific Chemical Transformations for this compound Derivatives

Oxidation reactions provide a key pathway for the derivatization of aminopyrazoles, leading to novel products with different chemical properties. A significant transformation is the oxidative dehydrogenative coupling of pyrazol-5-amines, which can selectively form highly functionalized heteroaromatic azo compounds nih.gov.

The specific products of these oxidation reactions are dependent on the catalytic system employed. One method involves using an oxidant like N-bromosuccinimide (NBS) nih.gov. A more contemporary and controlled approach utilizes a copper-catalyzed oxidative coupling process nih.gov. This reaction can be carried out at room temperature using a combination of copper(I) iodide (CuI) as the catalyst, 1,10-phenanthroline (B135089) as a ligand, and aqueous tert-Butyl hydroperoxide (TBHP) as the oxidant in a solvent such as dichloromethane (B109758) (CH₂Cl₂) nih.gov. This method allows for the direct conversion of pyrazol-5-amines into azopyrrole products nih.gov. Such reactions demonstrate a step-economical route to create new azo derivatives with significant molecular complexity nih.gov.

| Reaction | Catalyst/Reagent | Solvent | Temperature | Product Type | Reference |

| Oxidative Coupling | CuI, 1,10-phenanthroline, aq TBHP | CH₂Cl₂ | Room Temp | Azopyrrole | nih.gov |

| Oxidation | N-Bromosuccinimide (NBS) | - | - | Pyrazolyl Azo Derivative | nih.gov |

Reduction reactions offer another avenue for the structural modification of aminopyrazole derivatives, often yielding different types of amine products . A prominent example of this strategy is the reductive amination of pyrazole-carbaldehydes ineosopen.org.

This transformation involves reacting a pyrazole derivative containing an aldehyde functional group with a primary or secondary amine in the presence of a reducing agent. A common and effective reducing agent for this purpose is sodium triacetoxyborohydride (B8407120) ineosopen.org. The reaction is typically carried out in a solvent like 1,2-dichloroethane (B1671644) and may require heating under reflux to proceed to completion ineosopen.org. This process effectively converts the aldehyde into a new, more complex amine, thereby serving as a powerful tool for introducing structural diversity and building novel molecular scaffolds based on the this compound framework ineosopen.org.

Substitution Reactions on the Pyrazole Ring and Amine Moiety

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In this compound, the pyrazole ring is substituted with a methyl group at the N1 position and an amino group at the C3 position. This substitution pattern influences the regioselectivity of further reactions.

Electrophilic Substitution on the Pyrazole Ring:

Pyrazoles are generally considered π-excessive aromatic systems, making them susceptible to electrophilic substitution reactions. The presence of the electron-donating amino group at the C3 position and the methyl group at the N1 position further activates the pyrazole ring towards electrophilic attack. Theoretical studies and experimental evidence for analogous pyrazole derivatives suggest that electrophilic substitution, such as halogenation and nitration, preferentially occurs at the C4 position. mdpi.combeilstein-archives.orgresearchgate.net

Halogenation: The direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS, where X = Cl, Br, I) in a solvent like dimethyl sulfoxide (B87167) (DMSO) has been shown to yield the corresponding 4-halogenated pyrazole derivatives in moderate to excellent yields. beilstein-archives.org This protocol is effective at room temperature and offers a metal-free approach to functionalizing the pyrazole core. beilstein-archives.org A plausible mechanism involves the formation of a DMSO·X+ complex which then reacts with the electron-rich pyrazole ring. beilstein-archives.org

Nitration: The nitration of pyrazole derivatives can be achieved using various nitrating agents. For instance, the nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with concentrated nitric acid in acetic anhydride leads to the formation of the 4-nitro derivative. mdpi.com Using stronger conditions, such as fuming nitric acid, can lead to nitration on both the pyrazole ring and other susceptible aromatic rings within the molecule. mdpi.com For 1-methylpyrazole, nitration with nitric acid and trifluoroacetic anhydride has been reported to yield the 3-nitro product. nih.gov

Reactions on the Amine Moiety:

The exocyclic primary amine group in this compound can undergo typical reactions of primary amines, such as acylation and alkylation.

Acylation: Primary and secondary amines readily react with acid chlorides or acid anhydrides to form amides. beilstein-archives.org This reaction is generally rapid at room temperature and can be carried out in the presence of a base to neutralize the acid byproduct. The resulting amide is less nucleophilic than the starting amine, which prevents over-acylation. beilstein-archives.org

Alkylation: The alkylation of amines with alkyl halides is a fundamental reaction but can be complicated by the fact that the resulting secondary amine is often more nucleophilic than the primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. wikipedia.org Therefore, controlling the degree of alkylation can be challenging. For laboratory purposes, N-alkylation is often more selectively used for the synthesis of tertiary amines from secondary amines or for the formation of quaternary ammonium salts from tertiary amines, where overalkylation is not a concern. wikipedia.org

| Reaction Type | Reagent/Conditions | Product Type | Reference |

| Halogenation | N-Halosuccinimide (NXS), DMSO, Room Temperature | 4-Halogenated pyrazole derivative | beilstein-archives.org |

| Nitration | Concentrated HNO₃ / Acetic Anhydride | 4-Nitropyrazole derivative | mdpi.com |

| Acylation | Acid Chloride or Anhydride, Base | N-Acylated pyrazole-3-amine | beilstein-archives.org |

| Alkylation | Alkyl Halide | N-Alkylated pyrazole-3-amine (mixture of products possible) | wikipedia.org |

Synthesis of Fused Heterocyclic Systems Incorporating this compound Motifs

The bifunctional nature of 3-aminopyrazoles, possessing both an endocyclic nitrogen atom and an exocyclic amino group, makes them valuable precursors for the synthesis of various fused heterocyclic systems. These reactions typically involve condensation with 1,3-bielectrophilic reagents.

Pyrazolo[3,4-d]pyrimidines:

The fusion of a pyrimidine ring to a pyrazole core results in the formation of pyrazolo[3,4-d]pyrimidines, which are purine (B94841) analogs and have attracted significant interest. A derivative of this compound has been utilized as a key intermediate in the synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. mdpi.comresearchgate.net In this synthesis, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was treated with methylamine, resulting in a regioselective nucleophilic substitution at the C4 position of the pyrimidine ring. mdpi.comresearchgate.net Generally, the synthesis of pyrazolo[3,4-d]pyrimidines can be achieved through the cyclization of an ortho-amino ester of a pyrazole with various nitriles. mdpi.com

Pyrazolo[1,5-a]pyrimidines:

Pyrazolo[1,5-a]pyrimidines are another important class of fused heterocycles that can be synthesized from 3-aminopyrazoles. The reaction typically involves the condensation of a 3-aminopyrazole with a β-dicarbonyl compound or its equivalent, such as a β-enaminone. For example, the reaction of 3-methyl-1H-pyrazol-5-amine with β-enaminones under microwave irradiation or reflux in acetic acid has been shown to produce various 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines in high yields. rsc.org The regioselectivity of this reaction is generally high, with the exocyclic amino group of the aminopyrazole acting as the more nucleophilic center.

Pyrazolo[3,4-b]pyridines:

The synthesis of pyrazolo[3,4-b]pyridines often involves the reaction of 5-aminopyrazoles with α,β-unsaturated ketones or other 1,3-dielectrophiles. For instance, novel pyrazolo[3,4-b]pyridines have been synthesized via the cyclization of 5-amino-1-phenylpyrazole (B52862) with corresponding unsaturated ketones in the presence of a Lewis acid catalyst like ZrCl₄. The reaction of 1-substituted 3-methyl-1H-pyrazoles with 1,3-dicarbonyl compounds is also a widely used strategy for constructing the pyrazolo[3,4-b]pyridine core. nih.gov

| Fused System | Reagents/Precursors | Key Features | References |

| Pyrazolo[3,4-d]pyrimidine | 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, Methylamine | Regioselective nucleophilic substitution | mdpi.comresearchgate.net |

| Pyrazolo[1,5-a]pyrimidine | 3-Aminopyrazole, β-Enaminone | High regioselectivity, often high yields | rsc.org |

| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole, α,β-Unsaturated Ketone, ZrCl₄ | Lewis acid catalysis |

Spectroscopic and Structural Elucidation Techniques for N,1 Dimethyl 1h Pyrazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N,1-dimethyl-1H-pyrazol-3-amine, providing detailed information about the hydrogen and carbon atomic environments.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Signal Assignment

Proton NMR (¹H NMR) spectroscopy for this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts, reported in parts per million (ppm), are influenced by the electronic environment of each proton.

In a typical ¹H NMR spectrum, the N-methyl group attached to the pyrazole (B372694) ring (N1-CH₃) characteristically appears as a sharp singlet. openstax.org The protons on the pyrazole ring itself, specifically at positions 4 and 5, exhibit signals in the aromatic region of the spectrum. The chemical shift of the proton at C4 is influenced by the electron-donating amino group at C3 and the N-methyl group at N1. The amino group protons (-NH₂) often appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration. openstax.org The methyl group attached to the amino nitrogen (N-CH₃) also produces a singlet.

Table 1: ¹H NMR Signal Assignments for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| N1-CH₃ | ~3.6-3.8 | Singlet |

| C4-H | ~5.5-5.7 | Singlet |

| C5-H | ~7.2-7.4 | Singlet |

| NH-CH₃ | ~2.7-2.9 | Singlet |

| NH₂ | Broad | Singlet |

Note: The exact chemical shifts can vary slightly based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum.

The carbon of the N-methyl group at the N1 position (N1-CH₃) and the carbon of the methyl group on the exocyclic amine (N-CH₃) will appear in the upfield region of the spectrum. The pyrazole ring carbons (C3, C4, and C5) will have characteristic chemical shifts in the downfield region, reflecting their aromatic and heterocyclic nature. The C3 carbon, being attached to two nitrogen atoms, will be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 | ~150-155 |

| C4 | ~90-95 |

| C5 | ~135-140 |

| N1-CH₃ | ~35-40 |

| N-CH₃ | ~30-35 |

Note: These are predicted values and can differ from experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound, which is 97.12 g/mol . sigmaaldrich.com The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure, as the molecule breaks apart in a predictable manner.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net This technique is particularly useful for the analysis of this compound in complex mixtures. The liquid chromatograph separates the compound from other components in the sample, and the mass spectrometer then provides a definitive identification based on its mass-to-charge ratio. nih.gov LC-MS is widely used in pharmaceutical analysis, and environmental monitoring for the detection and quantification of pyrazole-containing compounds. researchgate.net

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation by the molecule. The N-H stretching vibrations of the primary amine group typically appear as a pair of bands in the region of 3300-3500 cm⁻¹. openstax.org The C-H stretching vibrations of the methyl groups and the pyrazole ring are observed around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring give rise to absorptions in the 1500-1600 cm⁻¹ region. The N-H bending vibration of the amine is typically found around 1600 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H (amine) | 3300-3500 | Stretching |

| C-H (methyl, pyrazole) | 2850-3000 | Stretching |

| C=N, C=C (pyrazole) | 1500-1600 | Stretching |

| N-H (amine) | ~1600 | Bending |

Computational Chemistry and Theoretical Investigations of N,1 Dimethyl 1h Pyrazol 3 Amine

Quantum Mechanical Calculations and Electronic Structure Analysis

Quantum mechanical calculations are fundamental to elucidating the electronic behavior of molecules. For pyrazole (B372694) derivatives, these methods are instrumental in defining characteristics that govern their chemical nature.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. In the study of pyrazole compounds, DFT calculations are frequently employed to model molecular geometry, stability, and electronic properties. doi.org For instance, DFT methods like B3LYP with a 6-31+G(d) or similar basis set are used to optimize molecular geometries to their lowest energy state. doi.org Such calculations are critical for understanding the stability of different tautomeric forms, which is a key consideration for pyrazole rings. The substitution pattern, such as the placement of methyl groups, significantly influences which tautomer is more stable.

The electronic and charge transfer properties of pyrazole derivatives are often explained through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. While general DFT studies have been conducted on related pyrazole structures to determine these properties, specific HOMO-LUMO energy values for N,1-dimethyl-1H-pyrazol-3-amine are not detailed in the surveyed literature. researchgate.net

Molecular Modeling and Simulation Studies

Molecular modeling and simulations offer predictive insights into the physicochemical and structural properties of this compound, complementing experimental data.

Lipophilicity (expressed as LogP) and Topological Polar Surface Area (TPSA) are crucial descriptors for predicting a molecule's pharmacokinetic properties. LogP is an indicator of how a compound distributes between an oily (nonpolar) and an aqueous (polar) phase, affecting its absorption and distribution. TPSA is the sum of the surfaces of polar atoms in a molecule, which correlates with its transport properties. For this compound, these computationally predicted values provide insight into its likely behavior in biological systems. echemi.com

| Parameter | Predicted Value | Significance |

|---|---|---|

| XLogP3 | 0.3 | Indicates relatively low lipophilicity and good water solubility. |

| Topological Polar Surface Area (TPSA) | 43.8 Ų | Suggests good potential for membrane permeability. |

The three-dimensional structure of a molecule is not static and can be influenced by the rotation around single bonds. This rotation can be restricted, leading to the existence of different conformational isomers, or conformers. googleapis.com For derivatives of this compound, restricted rotation around single bonds, particularly amide bonds formed in more complex derivatives, can result in distinct and isolable conformers. googleapis.comgoogle.com The energy barrier to rotation determines the stability and population of each conformer at a given temperature. While detailed studies on the specific rotational barriers for this compound were not found, the potential for conformational isomerism is an important structural consideration. acs.org

The capacity of a molecule to form hydrogen bonds is fundamental to its interactions with other molecules, including biological targets. A hydrogen bond donor is a hydrogen atom attached to an electronegative atom (like oxygen or nitrogen), while a hydrogen bond acceptor is an electronegative atom with a lone pair of electrons. echemi.com this compound possesses both features, allowing it to participate in hydrogen bonding. echemi.comchemcd.com

| Feature | Count | Location |

|---|---|---|

| Hydrogen Bond Donor | 1 | The amine (-NH₂) group. |

| Hydrogen Bond Acceptor | 2 | The two nitrogen atoms within the pyrazole ring and the amine group. |

In Silico ADMET Profiling for Pre-clinical Assessment

Computational tools play a crucial role in the early stages of drug discovery by predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chemical compounds. This in silico screening helps to identify candidates with favorable pharmacokinetic and safety profiles, thereby reducing the time and cost associated with preclinical development. For this compound, while specific experimental data is not publicly available, general principles of ADMET prediction for similar pyrazole-containing molecules can be considered.

Prediction of Pharmacokinetic Properties

The pharmacokinetic properties of a compound determine its concentration and persistence in the body, which are critical for its efficacy and safety. In silico models are used to estimate these parameters for novel molecules like this compound.

General predictive models for pyrazole derivatives often assess parameters such as gastrointestinal absorption, blood-brain barrier penetration, and plasma protein binding. For instance, studies on other pyrazole compounds have utilized the BOILED-Egg model to predict passive gastrointestinal absorption and brain penetration. researchgate.net Physicochemical evaluations, which are fundamental to these predictions, consider factors like molecular weight, lipophilicity (logP), and polar surface area. While specific values for this compound are not documented in the provided search results, these are the types of parameters that would be calculated to generate a preliminary pharmacokinetic profile.

A hypothetical predictive table for a compound like this compound might look as follows, based on general characteristics of small amine-containing heterocyclic molecules.

Table 1: Predicted Pharmacokinetic Properties of this compound

| Property | Predicted Value | Implication |

| Gastrointestinal (GI) Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeation | Likely Low | Reduced potential for central nervous system effects. |

| P-glycoprotein Substrate | Undetermined | Would influence distribution and elimination if a substrate. |

| Plasma Protein Binding | Moderate to High | Affects the free concentration of the compound available to exert its effect. |

| CYP450 Isoform Inhibition | Possible | Potential for drug-drug interactions. |

Note: This table is illustrative and not based on specific search result data for the compound.

Theoretical Toxicity Prediction (e.g., AMES Toxicity)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound, which is an indicator of its carcinogenic risk. In silico models have been developed to predict the outcome of the Ames test based on the chemical structure of a compound. researchgate.net These models identify structural alerts—specific molecular substructures known to be associated with mutagenicity.

For pyrazole derivatives, computational toxicity analyses are common. For example, some studies on novel pyrazole-carboxamides have predicted no AMES toxicity. ajol.info The presence of certain functional groups can increase the likelihood of a positive Ames test. However, without specific computational studies on this compound, its mutagenic potential remains theoretical. The sensitivity of the in silico Ames test can be high, with some studies on N-nitrosamines showing a 94% sensitivity in predicting rodent carcinogenicity. hesiglobal.org

Table 2: Predicted Toxicological Profile of this compound

| Toxicity Endpoint | Predicted Outcome | Confidence |

| AMES Mutagenicity | Likely Negative | Medium |

| Hepatotoxicity | Undetermined | Low |

| Carcinogenicity | Undetermined | Low |

| Skin Sensitization | Undetermined | Low |

Note: This table is illustrative and based on general knowledge of similar compounds, not on specific search result data for the compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target protein. This method is instrumental in understanding the potential mechanism of action of a compound and in designing more potent and selective molecules.

Elucidation of Binding Affinities and Interaction Modes

Molecular docking studies on various pyrazole derivatives have revealed their potential to interact with a range of biological targets, including enzymes and receptors. nih.gov These studies calculate a binding affinity, often expressed as a docking score or free energy of binding, which indicates the strength of the interaction. The analysis also identifies specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.

While no specific molecular docking studies for this compound were found, research on other pyrazole-containing molecules demonstrates that they can exhibit significant binding affinities to various proteins. nih.gov For a hypothetical docking study of this compound with a target protein, the results would be presented in a table similar to the one below.

Table 3: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Example Kinase 1 | -7.5 | ASP123, LYS45, PHE89 |

| Example Receptor A | -6.8 | TYR210, SER150 |

Note: This table is for illustrative purposes only and does not represent actual data for the compound.

Development and Validation of DNA Minor Groove Binding Models

Certain small molecules can bind to the minor groove of DNA, which can interfere with DNA replication and transcription, leading to cytotoxic effects. Computational models can be developed and validated to predict the potential of a compound to bind to the DNA minor groove. These models often consider the molecule's shape, size, and electrostatic potential. There is no information in the provided search results to suggest that this compound has been investigated for its DNA minor groove binding properties.

Structure Activity Relationship Sar Studies and Molecular Interaction Mechanisms of N,1 Dimethyl 1h Pyrazol 3 Amine Derivatives

Design Principles for N,1-dimethyl-1H-pyrazol-3-amine Derivatives in SAR Investigations

The development of novel pyrazole (B372694) derivatives is often guided by rational design principles aimed at optimizing their interaction with biological targets and improving their drug-like properties.

Rational drug design is a cornerstone in the development of pyrazole derivatives, focusing on enhancing selectivity and efficacy. nih.gov A common strategy involves using a known promiscuous inhibitor as a starting scaffold and introducing modifications to achieve selectivity for a specific target. For instance, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety, found in several non-selective kinase inhibitors, has been used as a pharmacophore to develop selective inhibitors for understudied kinases like CDK16. nih.gov This approach leverages the established binding mode of the core structure while exploring new chemical space through targeted substitutions to gain selectivity. nih.gov

Another key strategy is the optimization of a "hit" compound identified through initial screening. This process involves designing and synthesizing analogues to improve potency and pharmacokinetic properties. nih.gov For example, based on a previously identified 5-amino-1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-pyrazole hit compound that inhibits the Trypanosoma cruzi cysteine protease, new derivatives were designed. nih.gov Modifications included the removal of the amino group or the addition of methyl groups to modulate polarity and enhance interactions with hydrophobic domains at the target's binding site. nih.gov Furthermore, the selection of substituents can be guided by the known biological activity of certain functional groups. The nitro group, for instance, is often incorporated into potential anticancer agents due to its association with mechanisms like topoisomerase inhibition and DNA alkylation. nih.gov

Systematic modification of the pyrazole ring and its associated amine function is crucial for defining the structure-activity relationships (SAR). The pyrazole ring offers several positions (N1, C3, C4, and C5) for structural variation. chim.it

The N1 position of the pyrazole ring is a frequent site for modification. In studies on 1-aryl-1H-pyrazole-imidazoline derivatives, varying the substituent on the N1-aryl ring revealed that compounds with bromine, chlorine, or methyl groups in the para-position exhibited increased potency against T. cruzi. nih.gov Aromatic amines can be used to directly synthesize N-aryl pyrazoles, with the reaction tolerating both electron-donating and electron-withdrawing substituents on the phenyl ring. nih.gov

Substitutions on the carbon atoms of the pyrazole ring also significantly impact activity. In the development of CDK16 inhibitors based on the N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffold, small modifications, particularly the introduction of alkyl residues on the pyrazole ring, had profound effects on selectivity. nih.gov Conversely, replacing an ester linkage with an amide moiety on the ring resulted in inactive compounds, highlighting the sensitivity of the target to specific functional groups. nih.gov The decoration of the pyrazole ring with different amino substituents has led to a variety of pharmacologically active derivatives. nih.gov The physicochemical properties of pyrazoles are heavily dependent on the electronic nature of the substituents on the ring. chim.it

The amine moiety itself can be part of a larger, more complex substituent. For example, a series of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives were prepared through a one-step condensation, demonstrating a method for linking the pyrazole core to other heterocyclic systems. researchgate.netresearchgate.net

Investigation of Specific Molecular Target Interactions

Understanding how this compound derivatives bind to their biological targets is key to explaining their activity and guiding further optimization.

The pyrazole moiety often serves as a crucial hinge-binding element, particularly in kinase inhibitors. nih.gov In the pursuit of selective CDK16 inhibitors, derivatives of the N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffold were evaluated for their binding affinity. Lead compound 1 was a potent but non-selective kinase inhibitor. However, modifications led to compounds like 43d , which showed significantly improved selectivity and a KD value of 160 nM for CDK16. nih.gov Profiling these compounds against a broad panel of kinases is essential to determine their selectivity. nih.gov

| Compound | Description | Target | Binding Affinity (EC₅₀/K_D) | Selectivity Profile |

| 1 | Promiscuous Kinase Inhibitor | Multiple CDKs | High Potency | Non-selective within CDK family |

| tozasertib | Aurora Kinase Inhibitor | CDK16 | 160 nM (K_D) | Better selectivity than 1 ; no affinity for CDK2/CDK5 |

| 21i | N-(1H-pyrazole-3-yl)pyrimidine-4-amine derivative | CDK16 | Potent | Profiled for selectivity |

| 42d | N-(1H-pyrazole-3-yl)pyrimidine-4-amine derivative | CDK16 | Potent | Profiled for selectivity |

| 43d | N-(1H-pyrazole-3-yl)pyrimidine-4-amine derivative | CDK16 | Potent | Profiled for selectivity |

This table summarizes the binding and selectivity data for selected pyrazole-based kinase inhibitors. nih.gov

In other studies, pyrazole derivatives were identified as potential inhibitors of cruzipain, a cysteine protease from T. cruzi, indicating their ability to bind effectively to this enzyme. nih.gov

Derivatives of the pyrazole scaffold have been shown to inhibit a wide range of enzymes, making them attractive for various therapeutic areas. globalresearchonline.net

Kinase Inhibition: The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a well-established pharmacophore for developing kinase inhibitors. nih.gov By targeting the highly conserved ATP binding pocket, these compounds can effectively block kinase activity. Modifications to this scaffold have yielded selective inhibitors for the PCTAIRE subfamily of kinases, such as CDK16, which are implicated in several cancers. nih.gov Pyrazole derivatives have also been developed as inhibitors for other kinases, including Akt kinase. nih.gov

Protease Inhibition: Pyrazole derivatives have shown promise as protease inhibitors. Specifically, 5-amino-1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-pyrazoles were designed as inhibitors of cruzipain, the major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov The table below shows the in vitro activity of some of these derivatives against the intracellular amastigote form of the parasite.

| Compound | Substituent (para-position) | IC₅₀ (µM) vs. T. cruzi amastigotes |

| 3g | Br | 6.09 ± 0.52 |

| 3j | Cl | 2.75 ± 0.62 |

| 3m | CH₃ | 3.58 ± 0.25 |

This table displays the inhibitory concentration of pyrazole-imidazoline derivatives against T. cruzi. nih.gov

Other Enzymes: The therapeutic potential of pyrazole derivatives extends to the inhibition of other enzyme classes. Synthetic pyrazinone derivatives, which can be considered structural relatives, have been described as inhibitors of reverse transcriptase (essential for HIV replication) and hepatitis C virus NS3 protease. nih.gov Furthermore, various 1H-pyrazole derivatives have been investigated as inhibitors of cancer-related targets such as topoisomerase II, EGFR, MEK, and VEGFR. nih.gov

Beyond enzyme inhibition, pyrazole derivatives can also function as modulators of cell surface receptors. Research has demonstrated their activity as allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its natural ligand.

A notable example is the development of substituted N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). scilit.com These receptors are involved in modulating neuronal excitability and synaptic plasticity, making them important targets for treating neurological and psychiatric disorders. The pyrazole-based PAMs were found to enhance the receptor's activity, representing a potential therapeutic approach for conditions where mGluR5 signaling is impaired. scilit.com

Nucleic Acid Interaction Mechanisms

The interaction of small molecules with deoxyribonucleic acid (DNA) can occur through several modes, including intercalation between base pairs, binding within the minor or major grooves, or covalent alkylation. These interactions can lead to significant conformational changes in the DNA structure and may even result in the cleavage of the DNA strands, mechanisms that are central to the activity of many therapeutic agents. Derivatives of this compound have been investigated for their ability to interact with and modify DNA.

DNA/RNA Binding Studies

Research into novel 1H-pyrazole-3-carboxamide derivatives has sought to understand their antitumor mechanisms by investigating their interactions with DNA. nih.govjst.go.jp A DNA minor groove binding model was developed for these compounds, and the binding affinity was subsequently determined through electronic absorption spectroscopy under physiological conditions. nih.govjst.go.jp One particular compound, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5), demonstrated the highest DNA-binding affinity with a binding constant (K) of 1.06×10(5) M(-1). nih.govjst.go.jp This suggests a strong, non-covalent interaction with DNA, which is often a prerequisite for subsequent biological effects. nih.gov The concentration dependence of hypochromism observed in electronic absorption spectra further validated the binding mode predicted by molecular docking. jst.go.jp Similarly, studies on pyrazole-clubbed imino naphthyl derivatives have also explored their DNA binding interactions as a potential mechanism for their biological activity. researchgate.net

Assessment of DNA Conformational Changes

The binding of a ligand to DNA can induce significant alterations in the DNA's three-dimensional structure. Such conformational changes can be assessed using techniques like fluorescence spectroscopy and viscosity measurements. nih.govjst.go.jp For the 1H-pyrazole-3-carboxamide series, fluorescence spectra of the ethidium (B1194527) bromide-calf thymus DNA (EB-CT-DNA) complex were recorded. nih.gov The compound pym-5 caused a more than 50% decrease in the emission intensity of this complex. nih.govjst.go.jp This pronounced fluorescence quenching indicates that pym-5 can displace ethidium bromide from its intercalation sites, strongly suggesting that the compound significantly affects the conformation of DNA. nih.govjst.go.jp Further verification of this interaction and its effect on DNA structure was obtained through viscosity measurements. nih.govjst.go.jp

Evaluation of DNA Cleavage Activity on Plasmid DNA

Beyond simple binding and conformational changes, some molecules can induce cleavage of the DNA backbone. This activity is often evaluated using supercoiled plasmid DNA, such as pBR322. When a supercoiled plasmid (Form I) is nicked in one strand, it relaxes into an open circular form (Form II). A double-strand break results in a linear form (Form III). In a pBR322 DNA cleavage assay, the compound pym-5 demonstrated the ability to cleave the supercoiled plasmid DNA. nih.govjst.go.jp This finding suggests that certain pyrazole derivatives may not only bind to DNA but also possess the capacity to damage its structural integrity, a mechanism that could contribute to their observed biological effects, such as antiproliferative activity against cancer cells. nih.govjst.go.jp

Assessment of Diverse Biological Activities in Pre-clinical Research Models

Derivatives of pyrazole are recognized for a wide spectrum of biological activities. researchgate.net Pre-clinical research has focused on evaluating their potential as therapeutic agents by employing various in vitro models to assess their antioxidant and antimicrobial properties.

Antioxidant Activity Evaluation Methods (e.g., DPPH, FRAP, Ferrous Ion Chelation)

The antioxidant potential of pyrazole derivatives is frequently assessed using multiple in vitro assays that measure different aspects of antioxidant action, such as radical scavenging and metal ion chelation.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the hydrogen-donating ability of compounds. researchgate.netderpharmachemica.com Antioxidants react with the stable purple DPPH radical, reducing it to the yellow-colored 2,2-diphenyl-1-picrylhydrazine. researchgate.netderpharmachemica.com The resulting color change is measured spectrophotometrically. nih.gov In a study of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives, inhibitory activities ranged up to 96.64%. derpharmachemica.com The activity is often expressed as an IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity. derpharmachemica.com For instance, one study identified a pyrazole derivative (ligand 4) with an IC50 of 4.67 μg/mL, indicating potent activity. nih.gov

The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at an acidic pH. mdpi.com The reduction is monitored by the formation of a colored complex. mdpi.com

Metal Ion Chelation assays assess the ability of a compound to bind transition metal ions like ferrous iron (Fe²⁺) and cupric copper (Cu²⁺). mdpi.com These ions can catalyze the generation of reactive oxygen species. The ferrous ion chelation capacity is often measured using the ferrozine (B1204870) method, where a compound's ability to interfere with the formation of the colored ferrozine-Fe²⁺ complex is quantified. mdpi.com

Table 1: Antioxidant Activity of Selected Pyrazole Derivatives (DPPH Assay)

Compound Series Derivative Activity Measurement Result Reference N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine Compound 8 % Inhibition at 80 mg/mL 96.64% researchgate.net N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine Compound 1 % Inhibition at 80 mg/mL 77.31% researchgate.net N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine Compound 3 IC50 15.89 mg/ml researchgate.net Pyrazole, Thiazole, Pyridine Derivatives Ligand 4 IC50 4.67 μg/mL science.gov

Antimicrobial Efficacy Investigations (Antibacterial and Antifungal Studies)

The emergence of microbial resistance to existing antibiotics has driven the search for new antimicrobial agents. nih.gov Pyrazole derivatives have shown considerable promise in this area, with numerous studies investigating their efficacy against a range of pathogenic bacteria and fungi. nih.govmdpi.com

The antimicrobial activity is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov

Antibacterial Activity: Many newly synthesized pyrazole derivatives have demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. mdpi.commdpi.com For example, a series of pyrazolyl 1,3,4-thiadiazine derivatives was tested, with one compound, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a), displaying MIC values ranging from 62.5–125 µg/mL, which were lower than the standard drug chloramphenicol (B1208) in some cases. nih.gov Similarly, certain 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivatives showed a pronounced effect on strains of S. aureus and E. coli. biointerfaceresearch.com

Antifungal Activity: Pyrazole derivatives have also been evaluated for their effectiveness against pathogenic fungi like Candida albicans and Aspergillus flavus. mdpi.combiointerfaceresearch.com The same pyrazolyl 1,3,4-thiadiazine derivative (21a) that showed potent antibacterial effects also exhibited remarkable antifungal activity, with MIC values between 2.9–7.8 µg/mL, lower than the standard drug clotrimazole. nih.gov In another study, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) showed higher antifungal activity against seven phytopathogenic fungi than the commercial fungicide boscalid. science.gov

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound Organism Type Test Organism Activity (MIC in µg/mL) Reference 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) Antibacterial Various Bacteria 62.5–125 researchgate.net Antifungal Various Fungi 2.9–7.8 researchgate.net N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) Antifungal 7 Phytopathogenic Fungi Higher than Boscalid mdpi.com Various Pyrazolo[3,4-d]-pyrimidine derivatives Antibacterial S. aureus, E. coli Significant Activity mdpi.com Various Pyrazolo[3,4-d]-pyrimidine derivatives Antifungal A. flavus, C. albicans Moderate Activity mdpi.com

Antiproliferative Effects on Select Cellular Models

The antiproliferative potential of this compound derivatives has been investigated across various cancer cell lines. Structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the pyrazole core significantly influence their cytotoxic activity.

One study explored a series of pyrazolyl amides, which are structurally related to this compound. nih.gov While many compounds in this series showed limited antiproliferative effects, specific derivatives demonstrated notable activity against several human cancer cell lines. For instance, a derivative featuring a 3,4,5-trimethoxybenzoyl group was found to be more effective than the standard chemotherapeutic agent cisplatin (B142131) against HeLa (cervical cancer), A549 (lung cancer), and SKMEL28 (melanoma) cells. nih.gov However, this particular compound was also as cytotoxic as cisplatin against normal human fibroblasts (GM6114), indicating a potential lack of selectivity. nih.gov

Another related aminopyrazole, referred to as 3-AP I, exhibited weak antiproliferative activity against four tumor cell lines: HepG2 (liver cancer), WI38 and VERO (normal cell lines), and MCF-7 (breast cancer). nih.gov In contrast, a separate investigation into dihydro-1H-pyrazolo[1,3-b]pyridine embelin (B1684587) derivatives, synthesized from 3-substituted-5-aminopyrazoles, showed promising results against both hematologic and breast cancer cell lines. mdpi.com These compounds were evaluated against acute erythroid leukemia (HEL), chronic myeloid leukemia (K-562), and acute myeloid leukemia (HL-60) cell lines, as well as five breast cancer cell lines (SKBR3, MCF-7, MDA-MB-231, BT-549, HS-578T). mdpi.com

Furthermore, pyrazole-4-sulfonamide derivatives, including 1,3,5-trimethyl-1H-pyrazole-4-sulfonamides, were tested for their in vitro antiproliferative activity against U937 lymphoma cells. nih.gov

Table 1: Antiproliferative Activity of Select Pyrazole Derivatives

| Derivative Class | Cell Line | Organism | Disease | Activity Noted |

|---|---|---|---|---|

| Pyrazolyl Amide (3,4,5-trimethoxybenzoyl derivative) | HeLa | Human | Cervical Cancer | More effective than cisplatin nih.gov |

| Pyrazolyl Amide (3,4,5-trimethoxybenzoyl derivative) | A549 | Human | Lung Cancer | More effective than cisplatin nih.gov |

| Pyrazolyl Amide (3,4,5-trimethoxybenzoyl derivative) | SKMEL28 | Human | Melanoma | More effective than cisplatin nih.gov |

| Pyrazolyl Amide (Derivative 16) | Hep-G2 | Human | Liver Cancer | Active nih.gov |

| 3-Aminopyrazole (B16455) (3-AP I) | HepG2, MCF-7 | Human | Liver Cancer, Breast Cancer | Weak activity nih.gov |

| Dihydro-1H-pyrazolo[1,3-b]pyridine embelin derivatives | HEL, K-562, HL-60 | Human | Leukemia | Evaluated mdpi.com |

| Dihydro-1H-pyrazolo[1,3-b]pyridine embelin derivatives | SKBR3, MCF-7, MDA-MB-231, BT-549, HS-578T | Human | Breast Cancer | Evaluated mdpi.com |

| Pyrazole-4-sulfonamide derivatives | U937 | Human | Lymphoma | Tested nih.gov |

Anti-inflammatory Properties at the Molecular and Cellular Level

Derivatives of aminopyrazoles have demonstrated significant anti-inflammatory properties through various molecular and cellular mechanisms. The pyrazole scaffold is a key feature in several established anti-inflammatory drugs. mdpi.com Research has focused on elucidating the specific pathways through which these compounds exert their effects, primarily targeting enzymes and cellular processes involved in the inflammatory response.

A primary mechanism of action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins. nih.gov Some pyrazole analogs exhibit selective inhibition of COX-2, the isoform predominantly expressed during inflammation, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 isoform. nih.govcu.edu.eg For example, certain pyrazolyl thiazolone derivatives showed potent COX-2 inhibitory activities comparable to celecoxib (B62257), a well-known selective COX-2 inhibitor. tandfonline.com

In addition to COX inhibition, some pyrazole derivatives also target the lipoxygenase (LOX) pathway. nih.gov Dual inhibition of both COX and LOX pathways is a promising strategy for developing potent anti-inflammatory agents with a broader mechanism of action. nih.gov Pyrazolyl thiazolones, for instance, have been shown to possess significant 15-LOX inhibitory activity alongside their COX-2 inhibition. tandfonline.com

At the cellular level, these compounds have been shown to interfere with key inflammatory processes. One study demonstrated that pyrazolyl thiazolone derivatives could inhibit the differentiation of monocytes into pro-inflammatory M1 macrophages. tandfonline.com This suggests that these compounds can modulate the immune response by preventing the maturation of cells that perpetuate inflammation. tandfonline.com The anti-inflammatory potential of pyrazole derivatives is often initially assessed using in vitro assays, such as the inhibition of carrageenan-induced paw edema in rats, which measures the reduction of acute inflammation. cu.edu.egnih.gov

Table 2: Anti-inflammatory Mechanisms of Pyrazole Derivatives

| Mechanism | Target/Process | Derivative Class | Key Findings |

|---|---|---|---|

| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | Pyrazolyl Thiazolones | IC50 values comparable to celecoxib. tandfonline.com |

| Enzyme Inhibition | 15-Lipoxygenase (15-LOX) | Pyrazolyl Thiazolones | Significant inhibitory activity noted. tandfonline.com |

| Enzyme Inhibition | Dual COX/LOX Inhibition | Benzotiophenyl Pyrazoles | Some derivatives showed better COX-2 inhibition than celecoxib and significant 5-LOX inhibition. nih.gov |

| Cellular Modulation | Monocyte Differentiation | Pyrazolyl Thiazolones | Inhibited differentiation into pro-inflammatory M1 macrophages. tandfonline.com |

Research Applications of N,1 Dimethyl 1h Pyrazol 3 Amine in Advanced Materials and Chemical Synthesis

Role as a Versatile Synthetic Building Block for Complex Heterocyclic Compounds

N,1-dimethyl-1H-pyrazol-3-amine serves as a crucial starting material or intermediate in the synthesis of more complex heterocyclic structures. scirp.org Pyrazoles, in general, are recognized for their utility as building blocks in organic and inorganic chemistry. nih.gov The presence of an amino group and a methylated pyrazole (B372694) ring in this compound provides reactive sites for a variety of chemical transformations. This allows for the construction of larger, more intricate molecular architectures.

The pyrazole nucleus is a key feature in many compounds with significant biological and pharmaceutical activities. researchgate.netmdpi.com Consequently, derivatives of this compound are explored in medicinal chemistry for the development of new therapeutic agents. For instance, it is a key intermediate for synthesizing compounds that interact with Ras superfamily proteins, which are targets for cancer and inflammatory disease treatments. chiralen.com

The versatility of aminopyrazoles as building blocks is well-documented. They are used to create a wide range of heterocyclic systems, including pyrazolopyridines and pyrazolo[3,4-d]pyrimidines. scirp.orgmdpi.com The synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, for example, highlights the role of this compound derivatives as precursors to complex, functionally substituted pyrimidine (B1678525) systems. mdpi.com

Applications in the Development of Advanced Materials

The unique chemical properties of this compound and its derivatives lend themselves to applications in materials science. smolecule.com These applications range from the production of specialized polymers to the exploration of novel materials with specific electronic and optical properties.

Production of Polymers with Enhanced Thermal and Mechanical Properties

While direct research on this compound in polymer production is not extensively detailed in the provided results, the broader class of pyrazole-containing polymers is known for desirable properties. The incorporation of heterocyclic rings like pyrazole into polymer backbones can enhance thermal stability and mechanical strength. This is an active area of research in materials science, aiming to create high-performance polymers for various applications. The development of polyvinyl alcohol-based aerogels with flame-retardant properties is one such example of modifying polymers to enhance their characteristics. semanticscholar.org

Exploration in Novel Materials with Specific Electronic or Optical Characteristics

The pyrazole ring system is a component in materials designed for specific electronic or optical functions. nih.gov The aromatic nature and the presence of nitrogen atoms in the pyrazole ring can influence the electronic properties of a material. Research into pyrazole derivatives includes their potential use in creating materials with tailored characteristics, such as those used in electronic devices or as functional dyes. For instance, some pyrazole derivatives have been investigated for their antioxidant properties, which are linked to their electronic behavior. nih.govresearchgate.net

Utilization in Agricultural Chemistry Research

The pyrazole moiety is a common feature in many agrochemicals, including fungicides and herbicides. acs.org This has led to research into pyrazole derivatives, including those related to this compound, for agricultural applications.

Key Intermediate in Agrochemical Synthesis

This compound and related compounds are valuable intermediates in the synthesis of new agrochemicals. chemicalbook.com The pyrazole structure is present in a number of commercially successful pesticides. nih.gov Researchers are continuously exploring new pyrazole derivatives to develop more effective and selective agents for crop protection. The synthesis of novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, for example, has been evaluated for nematocidal activity. hep.com.cn

Contributions to Biocatalyst Development and Industrial Chemical Processes

Biocatalysis is increasingly seen as a green and efficient alternative to traditional chemical catalysis in industrial processes. nih.gov Amines, particularly chiral amines, are of significant importance in the pharmaceutical and agrochemical industries. nih.gov While specific research on this compound in biocatalyst development is not prominent in the search results, the broader class of aminopyrazoles holds potential in this area. Enzymes can be used for the synthesis of complex molecules, and the development of biocatalysts for the production of pyrazole-based compounds is an area of interest. The use of enzymes in organic synthesis, especially for creating chiral compounds, is a well-established field. nih.gov

Advanced Analytical Derivatization for Trace Analysis and Characterization of Amines

Principles of Derivatization for Enhanced Detection and Separation in Complex Matrices

Derivatization in analytical chemistry is the process of chemically modifying a compound to produce a new compound, or 'derivative', which has properties that are more suitable for a given analytical method. For amines like N,1-dimethyl-1H-pyrazol-3-amine, which may lack strong ultraviolet (UV) absorption or fluorescence characteristics, derivatization is crucial. The primary goals of derivatizing this compound are to introduce a chromophoric or fluorophoric tag for sensitive detection, improve its chromatographic properties by altering its polarity and volatility, and enhance the stability of the analyte prior to analysis. thermofisher.comsigmaaldrich.com

The introduction of a chromophore allows for detection using UV-Vis spectrophotometry, while a fluorophore enables highly sensitive fluorescence detection, which can increase sensitivity by several orders of magnitude compared to UV absorbance. monash.eduresearchgate.net By converting the polar amine group into a less polar derivative, its retention in reversed-phase high-performance liquid chromatography (HPLC) can be improved, leading to better separation from matrix interferences. thermofisher.com Furthermore, derivatization can stabilize volatile or thermally labile amines for gas chromatography (GC) analysis. semanticscholar.org The selection of a derivatization strategy depends on the nature of the analyte, the complexity of the sample matrix, and the analytical instrumentation available. nih.gov